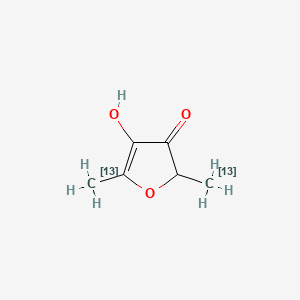

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

Descripción general

Descripción

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 is a labeled version of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, a compound known for its caramel-like aroma. This compound is naturally found in various fruits such as strawberries, pineapples, and tomatoes. It is widely used in the food industry as a flavoring agent due to its pleasant sensory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone typically involves the Maillard reaction, which is a complex series of chemical reactions between amino acids and reducing sugars, usually requiring heat . Another method involves the enzymatic conversion of D-fructose-1,6-diphosphate .

Industrial Production Methods

Industrial production of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone often employs chemical synthesis due to its efficiency. there is a growing interest in biotechnological processes that utilize biosynthetic enzymes for the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethyl-4-hydroxy-3(2H)-furanone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

2,5-Dimethyl-4-hydroxy-3(2H)-furanone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the Maillard reaction and other complex chemical processes.

Biology: This compound is studied for its role in the flavor profile of various fruits and its biosynthesis pathways.

Medicine: Research is being conducted on its potential antimicrobial properties and its effects on human health.

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phase in Candida albicans, indicating its potential as an anti-infective agent . The compound’s effects are mediated through its ability to interact with cellular components and disrupt normal cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-5-methyl-3(2H)-furanone: Another compound with a similar structure and aroma profile.

2,5-Dimethyl-4-methoxy-3(2H)-furanone: Known for its sweet, caramel-like aroma.

5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Shares similar sensory properties and is also used in the food industry.

Uniqueness

2,5-Dimethyl-4-hydroxy-3(2H)-furanone is unique due to its specific sensory properties and its presence in a wide variety of fruits. Its labeled version, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2, is particularly valuable in research for tracing and studying metabolic pathways .

Actividad Biológica

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known as Furaneol, is a naturally occurring compound recognized for its distinct aroma and flavor, primarily found in strawberries and other fruits. Beyond its sensory properties, DMHF exhibits significant biological activities, including antimicrobial, antifungal, and anti-biofilm effects. This article synthesizes findings from various studies to elucidate the biological activities of DMHF, focusing on its mechanisms of action and potential applications in medical and food industries.

DMHF is a furanone derivative characterized by the following chemical structure:

This compound is synthesized through enzymatic pathways in fruits and can also be formed via the Maillard reaction during food processing. Its stable structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that DMHF exhibits broad-spectrum antimicrobial properties against various pathogens. Notably:

- Mechanism of Action : DMHF's antimicrobial activity operates in an energy-dependent manner without causing hemolysis of human erythrocytes. This suggests a selective action against microbial cells while preserving human cells .

- Pathogens Tested : The compound was effective against clinically isolated antibiotic-resistant strains of bacteria and fungi, including Candida albicans. It significantly inhibited the growth of these pathogens by disrupting their cellular processes .

Table 1: Antimicrobial Efficacy of DMHF

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect Observed |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Bactericidal |

| Escherichia coli | 20 µg/mL | Bacteriostatic |

| Candida albicans | 10 µg/mL | Inhibition of mycelial growth |

Antifungal Activity

DMHF has shown potent antifungal activity particularly against Candida albicans, which is significant due to the increasing prevalence of non-Candida albicans species in healthcare-associated infections.

- Impact on Fungal Morphology : DMHF was found to inhibit the dimorphic transition of Candida albicans from yeast to mycelial form, a critical factor in its pathogenicity. This transition was arrested at the S and G2/M phases of the cell cycle .

Case Study: Inhibition of Biofilm Formation

A study evaluated DMHF's effect on biofilm formation by non-Candida albicans Candida (NCAC) species. Results indicated that DMHF significantly reduced biofilm development on medical devices:

- Experimental Setup : Catheters were coated with DMHF, which released the compound over 30 days.

- Results : Scanning electron microscopy revealed minimal adherence of NCAC to DMHF-coated catheters compared to control samples .

Potential Applications

The biological activities of DMHF suggest several potential applications:

- Food Preservation : Due to its antimicrobial properties, DMHF can be utilized as a natural preservative in food products.

- Medical Devices : The ability to inhibit biofilm formation positions DMHF as a promising candidate for coatings on medical devices, potentially reducing infection rates associated with implants .

- Therapeutics : Given its effects on fungal pathogens, further research could explore DMHF's role as an anti-infective agent in clinical settings.

Propiedades

IUPAC Name |

4-hydroxy-2,5-di((113C)methyl)furan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAXVXBDKKUCGI-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1C(=O)C(=C(O1)[13CH3])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.